molecular formula C11H20O2 B8623570 8-Methoxy-3,7-dimethylocta-1,6-dien-3-ol CAS No. 62648-67-3

8-Methoxy-3,7-dimethylocta-1,6-dien-3-ol

Cat. No. B8623570
CAS RN: 62648-67-3
M. Wt: 184.27 g/mol
InChI Key: IIFILAIABRHAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031141

Procedure details

141 g (0.9 mole) of 7-methoxy-6-methyl-oct-5-en-2-one are added to 1 mole of a 1.5 normal solution of vinyl-magnesium chloride in tetrahydrofuran, at below 20° C, in the course of one hour. After a further 2 hours' reaction, hydrolysis is carried out with 100 ml of water, whilst cooling with ice. After a homogeneous salt suspension has formed, the salt and the tetrahydrofuran solution are separated by filtering or centrifuging. The tetrahydrofuran is distilled off under reduced pressure and the reaction product which remains is purified by fractional distillation. 164 g of 8-methoxy-3,7-dimethyl-octa-1,6-dien-3-ol (yield 85%) are obtained. Boiling point 73°-75° C/0.01 bar; nD25 = 1.4676.
Name
7-methoxy-6-methyl-oct-5-en-2-one
Quantity
141 g
Type
reactant
Reaction Step One
[Compound]
Name
1.5
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](C)[C:4]([CH3:11])=[CH:5][CH2:6][CH2:7][C:8](=[O:10])[CH3:9].[CH:13]([Mg]Cl)=[CH2:14].O>O1CCCC1>[CH3:1][O:2][CH2:3][C:4]([CH3:11])=[CH:5][CH2:6][CH2:7][C:8]([CH3:9])([OH:10])[CH:13]=[CH2:14]

Inputs

Step One
Name
7-methoxy-6-methyl-oct-5-en-2-one
Quantity
141 g
Type
reactant
Smiles
COC(C(=CCCC(C)=O)C)C
Name
1.5
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a further 2 hours' reaction, hydrolysis
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
CUSTOM
Type
CUSTOM
Details
After a homogeneous salt suspension has formed
CUSTOM
Type
CUSTOM
Details
the salt and the tetrahydrofuran solution are separated
FILTRATION
Type
FILTRATION
Details
by filtering
DISTILLATION
Type
DISTILLATION
Details
The tetrahydrofuran is distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the reaction product which remains is purified by fractional distillation

Outcomes

Product
Name
Type
product
Smiles
COCC(=CCCC(C=C)(O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 164 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.